molecular formula C14H11BrFNO2 B13105254 Benzyl (2-bromo-4-fluorophenyl)carbamate

Benzyl (2-bromo-4-fluorophenyl)carbamate

Cat. No.: B13105254
M. Wt: 324.14 g/mol
InChI Key: PJPMGLKLMMLCFO-UHFFFAOYSA-N
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Description

Benzyl (2-bromo-4-fluorophenyl)carbamate is an organic compound with the molecular formula C14H11BrFNO2. It is a derivative of carbamic acid and features a benzyl group attached to a 2-bromo-4-fluorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-bromo-4-fluorophenyl)carbamate can be synthesized through a multi-step process involving the reaction of 2-bromo-4-fluoroaniline with benzyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-bromo-4-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (2-bromo-4-fluorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2-bromo-4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-bromo-4-fluorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry .

Biological Activity

Benzyl (2-bromo-4-fluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a carbamate functional group, which is known for its ability to interact with various biological targets. The presence of bromine and fluorine substituents on the phenyl ring enhances the compound's reactivity and selectivity towards specific enzymes.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity. This interaction can significantly impact various biochemical pathways, making it a valuable tool in enzyme research .
  • Protein Modification : The compound's structure allows it to modify proteins, which can alter their function and interactions within cellular processes.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity, although specific data on its efficacy against various pathogens is still emerging.
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its interaction with adenosine receptors suggests a role in modulating neuroinflammation and neuronal survival .
  • Inhibition of Acetylcholinesterase (AChE) : Recent studies have highlighted the compound's potential as an AChE inhibitor, which is crucial for treating conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications to the carbamate group can enhance inhibitory potency .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionCovalent bond formation with nucleophilic sites
AntimicrobialPromising activity against specific bacterial strains
NeuroprotectiveModulation of neuroinflammation in cell models
AChE InhibitionEnhanced potency with structural modifications

Case Study: Neuroprotective Potential

A study focusing on the neuroprotective effects of this compound demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures. This effect was attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis. The findings suggest that this compound may hold therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: AChE Inhibition

In a series of experiments evaluating AChE inhibition, this compound showed significant inhibitory activity with an IC50 value comparable to established AChE inhibitors like donepezil. The study highlighted the importance of structural modifications on the carbamate group to enhance potency against AChE, suggesting that further optimization could lead to more effective therapeutic agents .

Properties

Molecular Formula

C14H11BrFNO2

Molecular Weight

324.14 g/mol

IUPAC Name

benzyl N-(2-bromo-4-fluorophenyl)carbamate

InChI

InChI=1S/C14H11BrFNO2/c15-12-8-11(16)6-7-13(12)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)

InChI Key

PJPMGLKLMMLCFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)Br

Origin of Product

United States

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